molecular formula C10H14F3IN2O B2719044 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856087-47-2

4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2719044
CAS RN: 1856087-47-2
M. Wt: 362.135
InChI Key: DLQLAGQJIBYVRJ-UHFFFAOYSA-N
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Description

4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions that can be explored in the research of 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the directions is to investigate its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, the synthesis method can be optimized to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Although there are limitations to its use in lab experiments, there are several future directions that can be explored to further investigate its potential in drug development.

Synthesis Methods

The synthesis of 4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been achieved using various methods. One of the commonly used methods involves the reaction of 4-iodo-1H-pyrazole-5-carbaldehyde with 3,3,3-trifluoropropylmagnesium bromide followed by the reaction with propylene oxide. The resulting compound is then subjected to a deprotection reaction to obtain the final product. Other methods involve the reaction of 4-iodo-1H-pyrazole-5-carbaldehyde with propylene oxide followed by the reaction with 3,3,3-trifluoropropylmagnesium bromide.

Scientific Research Applications

4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. This compound has also shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3IN2O/c1-2-5-17-7-9-8(14)6-15-16(9)4-3-10(11,12)13/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQLAGQJIBYVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCC(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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